3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Aqueous Solubility Salt Selection Solid-State Stability

This bifunctional pyrazole HCl salt (CAS 1197237-72-1) is validated for constructing distamycin A analogues with antiviral activity against vaccinia, HSV-1, and HSV-2. The 5-carboxylic acid enables direct amide coupling without hydrolysis, the 3-amino group is essential for DNA-binding geometry, and the 1-methyl group locks tautomeric state for consistent reactivity. The HCl form ensures superior aqueous solubility for coupling reactions and biological assays. Ideal for antiviral polyamide, kinase inhibitor, peptide mimetic, and PROTAC programs.

Molecular Formula C5H8ClN3O2
Molecular Weight 177.59 g/mol
CAS No. 1197237-72-1
Cat. No. B6351084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride
CAS1197237-72-1
Molecular FormulaC5H8ClN3O2
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)N)C(=O)O.Cl
InChIInChI=1S/C5H7N3O2.ClH/c1-8-3(5(9)10)2-4(6)7-8;/h2H,1H3,(H2,6,7)(H,9,10);1H
InChIKeyFUXWISOVLQXLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride (CAS 1197237-72-1): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Antiviral Research


3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride (CAS 1197237-72-1) is a bifunctional pyrazole building block bearing a 3-amino group, a 1-methyl substituent, and a 5-carboxylic acid moiety presented as the hydrochloride salt. With a molecular formula of C₅H₈ClN₃O₂ and a molecular weight of 177.59 g/mol , this heterocyclic scaffold has been employed as a key intermediate in the synthesis of distamycin A analogues with demonstrated antiviral activity against vaccinia virus, HSV-1, and HSV-2 [1]. The pyrazole-5-carboxylic acid core is a recognized privileged structure in kinase inhibitor and peptide mimetic design [2], and the hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base [3].

Why 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride Cannot Be Simply Replaced by In-Class Pyrazole Analogs


The precise substitution pattern of this compound—3-amino, 1-methyl, and 5-carboxylic acid as the hydrochloride salt—dictates its synthetic utility and biological outcomes in ways that closely related pyrazole derivatives cannot replicate. The 3-amino group provides a nucleophilic handle for regioselective acylation and heterocycle formation; moving the amino group to the 4-position yields the 4-amino regioisomer (CAS 790164-97-5), which directs electrophilic substitution to different ring positions and alters hydrogen-bonding geometry in target binding [1]. The hydrochloride salt form (CAS 1197237-72-1) offers measurably improved aqueous solubility and solid-state stability over the free base (CAS 117860-54-5), which is critical for aqueous-phase coupling reactions and biological assay compatibility . The carboxylic acid at position 5 enables direct amide bond formation without the additional hydrolysis step required for the methyl ester analog (CAS 89088-56-2), saving one synthetic step and avoiding potential racemization or degradation . Finally, the 1-methyl group blocks a tautomeric proton that would otherwise complicate regiochemical outcomes in the unmethylated analog (3-amino-1H-pyrazole-5-carboxylic acid), ensuring consistent reactivity .

Quantitative Evidence Guide: Where 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride Demonstrates Verifiable Differentiation


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

The hydrochloride salt form (CAS 1197237-72-1) provides enhanced aqueous solubility compared to the neutral free base (CAS 117860-54-5). While the free base is primarily soluble in organic solvents, pyrazole-5-carboxylic acid hydrochloride salts of this structural class typically exhibit aqueous solubility exceeding 25 mg/mL, enabling direct use in aqueous-phase amide coupling, bioconjugation, and biochemical assay workflows without organic co-solvents . The hydrochloride salt is isolated as a well-defined crystalline solid (solid state at ambient temperature) with a molecular weight of 177.59 g/mol and purity specification of ≥95.0% , offering superior handling and weighing accuracy compared to the often hygroscopic or amorphous free base.

Aqueous Solubility Salt Selection Solid-State Stability

3-Amino vs. 4-Amino Regioisomer: Differential Reactivity and Biological Recognition

The 3-amino group on the pyrazole ring directs electrophilic substitution and acylation to distinct ring positions compared to the 4-amino regioisomer (4-amino-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 790164-97-5). In the context of distamycin A analogue synthesis, the 3-amino-1-methylpyrazole-5-carboxylic acid scaffold was specifically selected because it mimics the 4-amino-1-methylpyrrole-2-carboxylic acid motif of the natural product, enabling construction of polyamide frameworks that retain DNA minor-groove binding geometry [1]. The resulting analogues (compounds 7a–c) inhibited vaccinia virus at concentrations comparable to distamycin A, with compounds 7b and 7c showing antiviral activity against HSV-1 and HSV-2 on par with distamycin A and netropsin [2]. The 4-amino regioisomer would place the amino group at a position that cannot replicate this binding trajectory, fundamentally altering SAR [3].

Regioselectivity Structure-Activity Relationship Hydrogen Bonding

Carboxylic Acid vs. Methyl Ester: Direct Amide Coupling Without Hydrolysis Step

The free carboxylic acid functionality at position 5 enables direct amide bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt), bypassing the ester hydrolysis step required for the corresponding methyl ester (methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, CAS 89088-56-2). This saves one synthetic step and avoids potential degradation, racemization, or N-methyl group loss that can occur under basic hydrolysis conditions [1]. In the distamycin A analogue synthesis, the carboxylic acid derivatives were coupled directly to amine-terminated polyamide fragments under condensing conditions (DCC/HOBt), achieving the trimeric polyamide framework without requiring a deprotection step at the C-terminus [2]. By contrast, the methyl ester requires saponification (e.g., LiOH or NaOH in aqueous THF/MeOH) prior to coupling, adding 2–24 hours of reaction time and introducing an additional purification requirement .

Amide Bond Formation Synthetic Efficiency Step Economy

1-Methyl vs. 1-Unsubstituted Pyrazole: Tautomerism Control and Metabolic Stability

The 1-methyl substituent on the pyrazole ring eliminates the annular tautomerism present in 3-amino-1H-pyrazole-5-carboxylic acid (lacking the N-methyl group), which exists as an equilibrating mixture of 1H- and 2H-tautomers [1]. This tautomerism can lead to mixtures of regioisomeric products during N-functionalization or electrophilic substitution. The 1-methyl group locks the tautomeric state, ensuring that all subsequent reactions proceed with defined regiochemistry at N-1 and consistent electronic distribution across the ring [2]. Additionally, N-methylation of the pyrazole ring has been associated with improved metabolic stability in drug discovery contexts by blocking N-dealkylation pathways that are common metabolic soft spots for unsubstituted pyrazoles [3]. The peptide mimetic study by Kusakiewicz-Dawid et al. specifically employed the N-methylated 3-amino-1H-pyrazole-5-carboxylic acid residue to achieve defined hydrogen-bonding conformations in model peptides [2].

Tautomerism Metabolic Stability Regiochemical Consistency

Purity and Analytical Documentation: Procurement-Ready Quality Specification

Commercially available 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride (CAS 1197237-72-1) is supplied with a purity specification of ≥95.0% (HPLC), with standard packaging from 1 g to 250 g quantities . The compound is characterized by its canonical SMILES (CN1N=C(N)C=C1C(=O)O.Cl), InChI Key (FUXWISOVLQXLOE-UHFFFAOYSA-N), and MDL number (MFCD15142903), ensuring unambiguous identity verification . In contrast, the free base form (CAS 117860-54-5) from various suppliers may exhibit batch-to-batch variability in purity, residual solvent content, and physical form (amorphous vs. crystalline), which can affect reaction stoichiometry and reproducibility . The hydrochloride salt's well-defined solid-state form facilitates accurate weighing and dispensing in automated synthesis platforms.

Quality Control Purity Specification Analytical Characterization

High-Impact Application Scenarios for 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride Based on Quantitative Evidence


Synthesis of DNA Minor-Groove Binding Polyamides for Antiviral Drug Discovery

This compound serves as the validated pyrazole monomer for constructing distamycin A analogues with demonstrated antiviral activity. Following the protocol of Ding et al. (1994), the hydrochloride salt is coupled via its carboxylic acid to amine-terminated pyrrole-pyrazole oligomers under DCC/HOBt conditions, yielding polyamides that inhibit vaccinia virus, HSV-1, and HSV-2 at concentrations comparable to distamycin A [1]. The 3-amino group regiochemistry is essential for replicating the DNA-binding geometry of the natural product, and the hydrochloride salt form ensures reproducible coupling efficiency in DMF or DCM solvent systems [2]. Researchers initiating antiviral polyamide programs should procure this specific salt form to align with published synthetic protocols and avoid regioisomer-related SAR ambiguity.

Construction of Pyrazole-Containing Peptide Mimetics with Defined Hydrogen-Bonding Conformations

In peptide science, the 3-amino-1H-pyrazole-5-carboxylic acid residue (derived from the hydrochloride salt after neutralization) has been systematically studied for its hydrogen-bonding directed conformational properties [1]. The 1-methyl group locks the tautomeric state, enabling predictable β-sheet and turn conformations in model peptides as characterized by NMR and X-ray crystallography [2]. Researchers synthesizing peptide mimetics or foldamers should select this 1-methyl-3-amino-5-carboxylic acid scaffold over the unmethylated analog to avoid tautomeric heterogeneity and achieve the defined secondary structures reported in the literature.

Parallel Synthesis of Kinase-Focused Compound Libraries via Direct Amide Coupling

The carboxylic acid functionality of this building block enables one-step amide coupling with diverse amine-containing fragments, making it suitable for plate-based parallel synthesis of kinase inhibitor libraries [1]. Unlike the methyl ester analog, which requires a separate hydrolysis step, the free acid can be directly activated with HATU, EDC, or HBTU in DMF or THF, enabling high-throughput amide bond formation [2]. The hydrochloride salt's aqueous solubility facilitates aqueous workup and purification by reverse-phase HPLC. Medicinal chemistry groups building pyrazole-carboxamide libraries should procure this acid form to maximize synthetic throughput and minimize step count.

Synthesis of Aminopyrazole-Based PROTAC Degraders Requiring Carboxylic Acid Linker Attachment

Aminopyrazole-based PROTACs (proteolysis-targeting chimeras) have demonstrated selective degradation of CDK9 with DC₅₀ values of 158 ± 6 nM [1]. The 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid scaffold provides a convenient attachment point for E3 ligase-recruiting moieties via the carboxylic acid, while the 3-amino group can be elaborated to the target-protein-binding warhead [2]. The hydrochloride salt ensures solubility during PROTAC assembly steps and subsequent biological evaluation in cell culture media. PROCHEM groups developing heterobifunctional degraders should consider this building block when designing pyrazole-based PROTAC linkers.

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